Selectivity Over Isogenic Control Cells: Class-Level Benchmark
The cinnamamide class to which 466648-41-9 belongs was identified by its ability to selectively inhibit breast CSC-like cells. The prototype cinnamamide analog (structurally related to 466648-41-9) exhibited >20-fold selective inhibition of HMLE_sh_Ecad cells (CSC-enriched) over the isogenic control line HMLE_sh_eGFP [1]. Advanced analog Compound 20 achieved a 32-fold selectivity with an IC50 of 2.00 μM against the CSC-like population [2]. These data establish that the 2-methoxy-5-methyl aniline substitution pattern is a key pharmacophoric element for selectivity, directly relevant to 466648-41-9 which retains this motif.
| Evidence Dimension | Selective inhibition ratio (CSC-like vs. control cell line) |
|---|---|
| Target Compound Data | Class representative: >20-fold selective [1]; Compound 20: 32-fold selective [2] |
| Comparator Or Baseline | Isogenic control cell line (HMLE_sh_eGFP) |
| Quantified Difference | >20-fold to 32-fold selective inhibition of CSC-like cells over control |
| Conditions | HMLE_sh_Ecad (breast CSC-like) vs. HMLE_sh_eGFP (control) cell viability assay |
Why This Matters
This selectivity ratio is the primary metric for compound selection when screening for breast CSC-targeted agents; generic cinnamamides lacking this substitution pattern do not achieve this selectivity.
- [1] Germain AR, Carmody LC, Nag PP, et al. Cinnamides as selective small-molecule inhibitors of a cellular model of breast cancer stem cells. Bioorg Med Chem Lett. 2013;23(6):1834-1838. PMID: 23403082. View Source
- [2] Cinnamamide: An insight into the pharmacological advances and structure–activity relationships. Eur J Med Chem. 2019;181:111571. (Citing Compound 20 data from Shi et al., 2015). View Source
